1-Butyl-5-iodopyrazole

Description

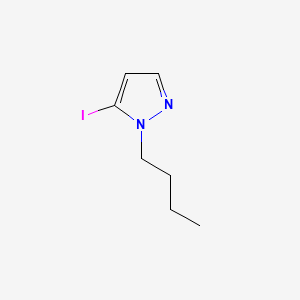

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butyl-5-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXVZUDUDAVKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718448 | |

| Record name | 1-Butyl-5-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-61-5 | |

| Record name | 1-Butyl-5-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of 1 Butyl 5 Iodopyrazole and Iodopyrazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1-Butyl-5-iodopyrazole is characterized by distinct signals corresponding to the protons of the pyrazole (B372694) ring and the N-butyl substituent. The pyrazole ring exhibits two signals for the C3 and C4 protons. Typically, in N-substituted pyrazoles, the H3 proton appears downfield compared to the H4 proton. For instance, in related pyrazole structures, the pyrazole C4-H proton signal appears around δ = 6.72–6.93 ppm. mdpi.com

The butyl group protons present a predictable pattern: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group directly attached to the nitrogen atom (N-CH₂). The chemical shifts for these aliphatic protons generally appear in the upfield region of the spectrum. internationalscholarsjournals.com

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Pyrazoles

| Functional Group | Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrazole Ring | C3-H | ~7.5 - 8.2 |

| Pyrazole Ring | C4-H | ~6.3 - 6.8 mdpi.cominternationalscholarsjournals.com |

| Butyl Group | N-CH₂- | ~4.1 - 4.3 internationalscholarsjournals.com |

| Butyl Group | -CH₂- | ~1.8 - 2.0 |

| Butyl Group | -CH₂- | ~1.3 - 1.5 |

| Butyl Group | -CH₃ | ~0.9 - 1.0 internationalscholarsjournals.com |

Note: Data is compiled from analogous structures and serves as an estimation.

¹³C NMR Spectroscopic Analysis, Including Heavy Atom Effects

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. The spectrum for this compound will show signals for the three pyrazole ring carbons and the four carbons of the butyl group.

A significant feature in the ¹³C NMR spectrum of this compound is the "heavy atom effect" exerted by the iodine atom on the C5 carbon to which it is attached. chemistrysteps.com This effect causes a pronounced upfield shift (to a lower ppm value) for the C5 signal, a phenomenon that runs counter to what would be expected based on electronegativity alone. chemistrysteps.combhu.ac.in In some iodo-substituted compounds, this can result in signals appearing at unusually low frequencies, even below 0 ppm. bhu.ac.in For example, in tert-butyl 3-iodo-1H-pyrazole-1-carboxylate, the C3-I carbon resonates at δ 104.6 ppm, demonstrating a significant shift compared to its non-iodinated counterpart. arkat-usa.org

The other pyrazole carbons, C3 and C4, will have chemical shifts typical for heterocyclic aromatic rings, generally appearing between 100 and 150 ppm. The carbons of the butyl group will resonate in the aliphatic region (10-60 ppm).

Table 2: Estimated ¹³C NMR Chemical Shifts and the Heavy Atom Effect

| Carbon | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C3 | ~130 - 145 | Influenced by the N1-butyl group. |

| C4 | ~105 - 115 | Generally the most upfield of the non-iodinated ring carbons. |

| C5 | < 100 | Significantly shielded due to the heavy atom effect of iodine. chemistrysteps.comdntb.gov.ua |

| N-CH₂ | ~50 - 60 | Attached to electronegative nitrogen. |

| -CH₂- | ~30 - 35 | |

| -CH₂- | ~19 - 25 | |

| -CH₃ | ~13 - 15 |

Note: Values are estimated based on data from iodopyrazole analogs and general principles of ¹³C NMR. arkat-usa.orgnih.govresearchgate.net

Advanced Multinuclear NMR Techniques (e.g., ¹⁵N NMR)

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. The pyrazole nucleus contains two distinct nitrogen atoms: N1, a "pyrrole-type" nitrogen bonded to the butyl group, and N2, a "pyridine-type" imine nitrogen.

Studies on pyrazole derivatives have shown that the chemical shifts of these two nitrogens are sensitive to substitution, protonation, and hydrogen bonding. caltech.edu For N-substituted pyrazoles, the N1 signal typically appears at a higher field (more shielded) compared to the N2 signal. The presence of the electron-donating butyl group at N1 and the iodine atom at C5 will influence the electronic distribution across the ring, which is reflected in the ¹⁵N chemical shifts. In related systems, ¹⁵N chemical shifts for pyrazoles are often reported in the range of -130 to -200 ppm relative to nitromethane. researchgate.net The precise values for this compound would require experimental determination but can be predicted to follow these general trends.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Key vibrations include:

C-H stretching: Aliphatic C-H stretches from the butyl group typically appear in the 2850-2960 cm⁻¹ region. internationalscholarsjournals.com Aromatic C-H stretching from the pyrazole ring is expected around 3000-3100 cm⁻¹. nepjol.info

C=N and C=C stretching: The pyrazole ring vibrations, involving C=N and C=C stretching, are found in the 1400-1600 cm⁻¹ range. rsc.org

Ring stretching/breathing modes: These appear at various frequencies and are characteristic of the pyrazole ring structure.

C-I stretching: The carbon-iodine bond vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, due to the heavy mass of the iodine atom.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. renishaw.com For this compound, the symmetric vibrations of the pyrazole ring and the C-I bond are expected to be prominent in the Raman spectrum. The C-I stretch, while weak in the IR, can sometimes be more easily observed in Raman spectra. researchgate.netresearchgate.net The aromatic C-H and aliphatic C-H stretching vibrations are also observable. rsc.org

Table 3: Key Vibrational Frequencies for Substituted Pyrazoles

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 | internationalscholarsjournals.com |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | nepjol.info |

| C=N / C=C Ring Stretch | IR, Raman | 1400 - 1600 | rsc.org |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems like pyrazole. technologynetworks.com The parent pyrazole molecule exhibits absorption bands in the UV region. The introduction of substituents alters the energy of these transitions and, consequently, the absorption maxima (λ_max).

For this compound, the N-butyl group acts as a weak auxochrome. The iodine atom, with its available lone pairs, can also influence the electronic transitions. The UV-Vis spectrum is expected to show strong absorption bands characteristic of the substituted pyrazole chromophore. The π→π* transitions are typically intense, while n→π* transitions are weaker. The specific λ_max values would depend on the solvent used, but for related pyrazole systems, absorptions are generally observed in the 200-300 nm range. rsc.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₇H₁₁IN₂), the molecular ion peak [M]⁺ would confirm the compound's molecular formula. The presence of iodine would be readily identified by its single stable isotope at m/z 127.

The fragmentation of N-alkylpyrazoles often proceeds through characteristic pathways. For this compound, expected fragmentation patterns include:

Loss of the butyl group: Cleavage of the N-C bond can lead to the loss of a butyl radical (•C₄H₉) or a butene molecule (C₄H₈) via rearrangement, resulting in significant fragment ions.

Loss of iodine: The C-I bond may cleave to lose an iodine radical (•I), leading to a fragment at [M-127]⁺.

Cleavage of the butyl chain: Fragmentation can occur at various points along the alkyl chain, leading to a series of ions with decreasing mass.

Ring fragmentation: At higher energies, the pyrazole ring itself can break apart.

Analysis of the resulting mass-to-charge ratios (m/z) of these fragments allows for the confirmation of the proposed structure. internationalscholarsjournals.com

Solid-State Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. univie.ac.atscribd.com This method allows for the detailed characterization of molecular structures, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. scribd.com For iodopyrazole derivatives, this technique has been instrumental in understanding how the presence and position of the iodine atom, along with other substituents on the pyrazole ring, influence the supramolecular architecture in the solid state. mdpi.comuct.ac.za

The analysis of single-crystal X-ray diffraction data for a series of 5-iodo-1-arylpyrazoles has revealed significant insights into their crystal packing, which is often governed by a variety of intermolecular interactions. mdpi.com These interactions include halogen bonding, where the iodine atom acts as a halogen bond donor, and hydrogen bonding. mdpi.com

Research Findings from Iodopyrazole Analogs

Studies on 5-iodo-1-arylpyrazoles have shown that these molecules crystallize with one molecule in the asymmetric unit and without any co-crystallized solvent molecules. uct.ac.za The molecular structures within this series are broadly similar, with the main variations arising from the different substituents on the aryl ring at the 1-position. researchgate.net A notable feature is the non-planar conformation of these molecules, with the dihedral angle between the pyrazole and the aryl ring being significant due to steric hindrance. uct.ac.za

The table below summarizes the crystallographic data for a selection of 5-iodo-1-arylpyrazole analogs, highlighting the key parameters obtained from single-crystal X-ray diffraction analysis.

Table 1: Crystallographic Data for Selected 5-Iodo-1-arylpyrazole Analogs

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|---|---|

| 1 | C₁₅H₁₃IN₂O₄ | Monoclinic | P2₁/c | 9.083(1) | 13.129(2) | 14.195(2) | 90 | 98.78(1) | 90 | 1672.2(4) | 4 |

| 2 | C₁₄H₁₀IN₂O₄ | Orthorhombic | Pbca | 8.854(1) | 16.347(2) | 21.096(3) | 90 | 90 | 90 | 3051.1(7) | 8 |

| 3 | C₁₄H₁₀FIN₂O₄ | Monoclinic | P2₁/n | 7.940(1) | 10.999(2) | 17.854(3) | 90 | 95.89(1) | 90 | 1550.0(4) | 4 |

| 4 | C₁₄H₁₀IN₂O₄ | Monoclinic | P2₁/c | 9.011(1) | 13.003(2) | 14.280(2) | 90 | 98.63(1) | 90 | 1652.7(4) | 4 |

| 5 | C₁₄H₁₀BrIN₂O₄ | Triclinic | P-1 | 8.016(1) | 9.389(1) | 11.833(2) | 93.92(1) | 103.58(1) | 90.99(1) | 858.7(2) | 2 |

| 6 | C₁₄H₁₀ClIN₂O₄ | Monoclinic | P2₁/n | 8.875(1) | 11.232(2) | 16.143(2) | 90 | 96.16(1) | 90 | 1600.5(4) | 4 |

Data sourced from a study on 5-iodo-1-arylpyrazoles as potential benchmarks for investigating halogen bonding. uct.ac.za

In the broader context of iodinated pyrazoles, the crystal structure of 4-iodo-1H-pyrazole has also been determined, completing the crystallographic data for the series of 4-halogenated-1H-pyrazoles. mdpi.comfiu.edu This study revealed that 4-iodo-1H-pyrazole forms a catemeric H-bonded network, in contrast to its chloro and bromo analogs which form trimeric motifs. mdpi.com This highlights the significant role that the nature and position of the halogen substituent play in directing the supramolecular assembly of pyrazole derivatives. mdpi.com The intermolecular N(H)···N distances in these structures are not directly correlated with the electronegativity of the halogen substituent. mdpi.com

The solid-state structure of pyrazoles can be influenced by various substituents, leading to different hydrogen-bonding motifs such as dimers, trimers, tetramers, and catemers. mdpi.comencyclopedia.pub The nature of these motifs can be affected by both the electronic and steric properties of the substituents. mdpi.com For instance, the introduction of a bulky group like 1-adamantyl can influence the proton transfer dynamics within the hydrogen-bonded networks. rsc.org

The analysis of intermolecular interactions in the crystals of 5-iodo-1-arylpyrazoles often reveals the presence of halogen bonds. mdpi.com The C-I···O and C-I···Br interactions are key in forming the primary supramolecular structures, which are then further stabilized by weaker C-H···O hydrogen bonds to create a robust three-dimensional architecture. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Iodo-1H-pyrazole |

| 4-Chloro-1H-pyrazole |

| 4-Bromo-1H-pyrazole |

| 5-Iodo-1-arylpyrazoles |

Computational and Theoretical Investigations of 1 Butyl 5 Iodopyrazole and Iodopyrazole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in the study of pyrazole (B372694) derivatives. researchgate.net These methods allow for the detailed examination of electronic properties and the prediction of molecular behavior from first principles, offering a microscopic view that complements experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netscispace.com It is based on the principle that the properties of a system can be determined from its electron density. scispace.com DFT has been successfully applied to determine structural and dynamical properties of a wide variety of solids. For iodopyrazole systems, DFT calculations, often using the B3LYP functional, are employed to determine optimized geometries, charge distributions, and the electronic influence of various substituents on the pyrazole ring. researchgate.netresearchgate.net

Studies on N-aryl pyrazoles have utilized DFT to calculate gas-phase acidities and explore the impact of different substituents on the molecule's electronic environment. researchgate.net These calculations help in understanding the reactivity and stability of the pyrazole core. The electronic structure of lead-iodide perovskites has also been explored using DFT and the derived Density Functional Tight Binding (DFTB) method, highlighting the versatility of these theoretical approaches in studying iodine-containing compounds. aps.org The insights from these calculations are fundamental for predicting how molecules like 1-butyl-5-iodopyrazole will behave in various chemical environments.

Table 1: Key Applications of DFT in Iodopyrazole Research

| Research Area | DFT Functional/Method | Key Findings | Reference |

|---|---|---|---|

| CH Acidity & Metallation | B3LYP | Determination of gas-phase and THF solution acidities of N-aryl pyrazoles. | researchgate.net |

| Prototropy & Silylotropy | B3LYP/6-311++G(d,p) | Calculation of dynamic processes and energy barriers in trimethylsilyl-1H-pyrazoles. | researchgate.net |

| Electronic Structure | Various | Provides ground-state electronic state, energy, and interatomic features. | scispace.commaterialssquare.com |

| Solid-State Properties | PBE, PBE+U | Prediction of thermodynamically stable crystal structures and electronic band structures. | researchgate.net |

A significant application of quantum chemical calculations is the prediction of spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT (GIAO/DFT), is a standard and reliable approach for this purpose. researchgate.netnih.govrsc.org This method has been systematically used to calculate ¹H, ¹³C, and ¹⁵N NMR chemical shifts for a wide range of azole compounds, including pyrazoles. researchgate.netcsic.es

By comparing the computationally predicted chemical shifts with experimental data, researchers can confidently assign the correct structures, identify regioisomers, determine protonation states, and elucidate preferred tautomers in solution. rsc.org For instance, GIAO calculations at the B3LYP/6-311++G(d,p) level have shown excellent agreement with experimental NMR data for trimethylsilyl-1H-pyrazoles, allowing for the confident prediction of previously unmeasured values. researchgate.net Recent advancements have also integrated DFT calculations with machine learning models, further enhancing the accuracy and speed of NMR predictions for complex organic molecules. nih.govchemrxiv.orgrsc.org

| Atom Position | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C3 | 140.5 | 141.2 | 0.7 |

| C4 | 105.3 | 105.9 | 0.6 |

| C5 | 129.8 | 130.1 | 0.3 |

Data modeled on typical accuracies reported for GIAO/B3LYP calculations. researchgate.netresearchgate.net

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's electronic behavior and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and the energy required for electronic excitation. libretexts.org

In conjugated π systems like pyrazoles, electronic transitions, such as π → π* and n → π* transitions, can be studied using computational methods. libretexts.org These transitions occur when an electron is excited from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. libretexts.org DFT calculations can predict the energies of these transitions, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy. For molecules with extended conjugation, the HOMO-LUMO gap narrows, leading to absorption at longer wavelengths. libretexts.org Visualizing the MO surfaces helps in understanding the delocalization of electrons within the pyrazole system and how substituents like the butyl group and iodine atom influence the electronic distribution and transition energies. materialssquare.com

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Intermolecular Interactions and Halogen Bonding Phenomena

Beyond the properties of a single molecule, theoretical investigations are vital for understanding how molecules interact with each other. For this compound, the iodine atom is a key player in forming specific and directional non-covalent interactions known as halogen bonds.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). nih.govcore.ac.uk In iodopyrazoles, the iodine atom attached to the carbon of the pyrazole ring (C-I) can form halogen bonds with various acceptors (X), including oxygen (O), nitrogen (N), bromine (Br), and π-electron systems. mdpi.comresearchgate.net

Theoretical studies have extensively characterized these interactions. For a series of 5-iodo-1-arylpyrazoles, DFT calculations were used to compute the interaction energies of different halogen bond dimers. mdpi.com The findings revealed that C-I⋯O interactions are significantly strong. Weaker, yet important, interactions like C-I⋯Br and C-I⋯π were also quantified. mdpi.com The strength and directionality of these bonds are rationalized by the concept of the "σ-hole," a region of positive electrostatic potential on the halogen atom along the extension of the C-I bond. core.ac.uk

Table 3: Calculated Interaction Energies for Halogen Bonds in Iodopyrazole Dimers

| Halogen Bond Type | Interaction Energy (kJ/mol) | Key Geometric Feature | Reference |

|---|---|---|---|

| C-I⋯O | ≈ -32 | Highly linear ∠C-I⋯O angle (≈175°) | mdpi.com |

| C-I⋯Br | -18.96 | Interaction with a bromine atom on an adjacent molecule. | mdpi.com |

| C-I⋯π | -18.05 | Interaction with the π-electron cloud of an aryl ring. | mdpi.com |

| C-I⋯N | - | Strong, directional bond observed in iodoimidazole crystals. | researchgate.net |

Interaction energies are from DFT calculations on related 5-iodo-1-arylpyrazole systems. mdpi.com

To gain a more profound and quantitative understanding of non-covalent interactions, several advanced computational techniques are employed. nih.govnih.gov

Atoms in Molecules (AIM): QTAIM analysis examines the topology of the electron density to identify bond critical points (BCPs) between interacting atoms, providing evidence for the existence of an interaction pathway. nih.gov

Non-Covalent Interaction (NCI) Plots: The NCI index is a powerful tool for visualizing weak interactions in 3D space. chemtools.orgjussieu.fr It is based on the electron density and its reduced gradient, generating surfaces that are color-coded to distinguish between attractive (e.g., hydrogen or halogen bonds, shown in blue) and repulsive (steric clashes, shown in red) interactions. chemtools.org

Natural Bond Orbital (NBO): NBO analysis investigates charge transfer between orbitals. In halogen bonding, it can quantify the donation of electron density from a Lewis base's orbital to the antibonding σ*(C-I) orbital of the halogen bond donor, revealing the covalent character of the interaction. core.ac.ukpdx.edu

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a method that decomposes the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. nih.gov This allows for a detailed understanding of the fundamental forces driving the formation of the non-covalent bond. For example, SAPT can definitively show whether a halogen bond is dominated by electrostatic attraction or dispersion forces.

These methods, often used in conjunction, provide a comprehensive picture of the nature, strength, and characteristics of the halogen bonds and other intermolecular forces present in iodopyrazole systems. acs.org

Theoretical Treatment of C-I⋯X Halogen Bonds (X=O, π, Br, N)

Mechanistic Insights from Computational Modeling of Iodination and Functionalization Reactions

Computational modeling has become an indispensable tool for understanding the intricate mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. metu.edu.tr In the context of iodopyrazoles, theoretical studies have been crucial in elucidating the pathways for both the direct iodination of the pyrazole ring and the subsequent functionalization of the resulting iodo-derivatives.

A key mechanistic pathway for the formation of functionalized iodopyrazoles is the iodocyclization of precursors like N-propargyl-N′-tosylhydrazines. nih.gov Computational studies can illuminate the steps involved in this process. For example, the mechanism involves the activation of the alkyne by iodine, followed by a 5-endo-dig cyclization. nih.gov Theoretical calculations can confirm the feasibility of this cyclization mode and explain the regioselectivity observed in the products.

Furthermore, computational chemistry provides valuable insights into the electronic properties of iodopyrazoles, which dictates their reactivity in further functionalization reactions. DFT calculations reveal that the iodine substituent significantly influences the electronic structure of the pyrazole ring. The electronegative nitrogen atoms in the pyrazole core enhance the polarization of the carbon-iodine bond. This polarization makes the iodine atom a potential site for various coupling reactions, a cornerstone of modern organic synthesis. Molecular orbital calculations and analyses of frontier orbitals (HOMO and LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic strategies for novel functionalized pyrazoles.

Computational models have also been applied to understand the reactivity of hypervalent iodine compounds, which are relevant to the functionalization of iodoarenes. nih.govacs.org Studies on the intramolecular thermal phenyl migration in iodonium (B1229267) ylides, for example, support a single-step mechanism through a five-membered ring transition state, an insight gained through DFT studies. nih.gov These types of computational investigations on related iodine compounds provide a framework for predicting the behavior of this compound in similar transformations.

Table 1: Computational Methods and Mechanistic Insights for Iodopyrazole Formation

| Reaction Type | Precursors | Key Mechanistic Steps | Computational Methods Used | Insights Gained |

| Electrophilic Iodination | Pyrazoles, I₂ or other iodine source | Formation of σ-complex, Deprotonation | DFT | Reaction energetics, regioselectivity |

| Iodocyclization | N-propargyl-N′-tosylhydrazines, I₂ | Alkyne activation, 5-endo-dig cyclization, Elimination | DFT | Feasibility of cyclization pathway, product regioselectivity |

| Functionalization | Iodopyrazoles | Oxidative addition, Reductive elimination (in coupling reactions) | DFT, MO analysis | Electronic structure, bond polarization, reactivity prediction |

Tautomerism and Isomerization Studies in Iodopyrazole Systems

Tautomerism, the interconversion of structural isomers through the migration of a proton and the relocation of electrons, is a fundamental characteristic of many heterocyclic systems, including pyrazoles. nih.govresearchgate.net For N-unsubstituted pyrazoles, prototropic tautomerism is particularly significant, as the proton on the nitrogen atom can migrate between the two nitrogen atoms. nih.govresearchgate.net This equilibrium is critical as the different tautomers can exhibit distinct chemical and physical properties.

Computational chemistry offers a powerful lens through which to study the tautomeric and isomeric landscapes of iodopyrazole systems. csic.es Theoretical calculations, particularly using DFT methods like B3LYP, are frequently used to determine the relative energies and, therefore, the relative stabilities of different tautomers. researchgate.netcsic.es For a generic N-unsubstituted iodopyrazole, two primary tautomers can exist. By calculating the ground-state energies of these forms, researchers can predict which tautomer will be predominant under given conditions. These calculations can also be extended to include solvent effects to better mimic experimental conditions. nih.gov

In addition to the tautomerism of the pyrazole ring itself, the presence of substituents can lead to other forms of isomerism. For instance, in fused pyrazole systems, such as indazoles (benzo-fused pyrazoles), the position of the fused ring relative to the pyrazole nitrogens results in different isomers with varying stabilities. mdpi.com Theoretical calculations have shown that for indazoles, the 1H-indazole tautomer is generally the most stable form. mdpi.com

The study of chemical shifts using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method provides a means to connect theoretical structures to experimental NMR data. csic.esresearchgate.net By calculating the expected ¹H, ¹³C, and ¹⁵N NMR chemical shifts for each possible tautomer and comparing them to experimental spectra, the predominant tautomeric form in solution can be identified. researchgate.netbeilstein-journals.org This has been successfully applied to various pyrazole derivatives. csic.es Relativistic effects, which can be significant for heavy atoms like iodine, can also be incorporated into these calculations to improve their accuracy. researchgate.netaip.org

Rotational spectroscopy, combined with high-level ab initio calculations, has been used to precisely determine the structures of iodopyrazoles in the gas phase. aip.org These studies provide benchmark data for validating the accuracy of computational methods. For example, the spectroscopic constants determined experimentally for 4-iodopyrazole (B32481) show good agreement with values calculated using methods like DLPNO-CCSD(T), which include relativistic effects. aip.org

Table 2: Comparison of Experimental and Calculated Spectroscopic Constants for 4-Iodopyrazole

| Spectroscopic Constant | Experimental (C₃N₂H₃I) | Calculated (C₃N₂H₃I) |

| A / MHz | 4652.8828(14) | 4647.7 |

| B / MHz | 808.64734(22) | 802.9 |

| C / MHz | 688.75165(20) | 683.9 |

| χaa(I) / MHz | -1325.327(13) | -1304.7 |

| χbb(I) / MHz | 536.877(17) | 545.9 |

| χcc(I) / MHz | 788.450(17) | 758.8 |

| Data adapted from reference aip.org. Calculations were performed at the B3LYP-D3(BJ)/def2-TZVP level for rotational constants and DLPNO-CCSD(T) for quadrupole coupling constants. |

This synergy between computational modeling and experimental data is crucial for a comprehensive understanding of the structure, stability, and reactivity of iodopyrazole systems like this compound.

Reactivity and Synthetic Applications of 1 Butyl 5 Iodopyrazole and Iodopyrazole Building Blocks

Functionalization of the Iodine Atom via Cross-Coupling Reactions

The iodine atom in iodopyrazoles serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. These transformations are fundamental in the construction of complex molecules, including pharmaceuticals and materials.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of iodopyrazoles. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to iodopyrazole derivatives. wikipedia.orglibretexts.org This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org

For instance, the Sonogashira coupling of various iodoaromatic compounds with terminal alkynes has been shown to proceed efficiently under mild conditions. nih.gov A study on the coupling of substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives with phenylacetylene (B144264) demonstrated the feasibility of this reaction, although the reactivity was influenced by the nature and position of other substituents on the pyrazole (B372694) ring. arkat-usa.org Specifically, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole successfully underwent the cross-coupling to yield the corresponding product. arkat-usa.org However, challenges such as deiodination and homocoupling of the alkyne can sometimes occur, particularly with 4-iodo derivatives. rsc.org In some cases, copper-free Sonogashira coupling protocols have been developed to circumvent issues associated with the copper co-catalyst. beilstein-journals.org

A notable application of Sonogashira coupling is the synthesis of pyrano[4,3-c]pyrazol-4(1H)-ones through a tandem C-C and C-O bond formation between 5-iodopyrazole-4-carboxylic acid and a terminal alkyne, catalyzed by a Pd/C-Cu system. beilstein-journals.org This approach highlights the utility of iodopyrazoles in constructing fused heterocyclic systems.

Table 1: Examples of Sonogashira Coupling with Iodopyrazole Derivatives

| Iodopyrazole Substrate | Alkyne Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole | Phenylacetylene | Not specified | Cross-coupling product | 58% | arkat-usa.org |

| 5-Iodopyrazole-4-carboxylic acid | Hept-1-yne | 10% Pd/C-PPh₃-CuI | 6-Pentyl-1H-pyrano[4,3-c]pyrazol-4-one | 72% | beilstein-journals.org |

| 3- and 5-Iodopyrazoles | Alk-1-ynes with electron-releasing groups | Pd/Cu | Unreactive | - | rsc.org |

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide. wikipedia.orgyonedalabs.com This reaction has been effectively employed for the functionalization of halogenated aminopyrazoles. nih.gov Interestingly, a direct comparison of different halopyrazoles in the Suzuki-Miyaura reaction revealed that bromo and chloro derivatives were often superior to iodopyrazoles due to a reduced tendency for dehalogenation side reactions. nih.govresearchgate.net

Despite this, the Suzuki-Miyaura coupling of iodopyrazoles remains a viable and valuable synthetic method. For example, the reaction has been utilized in the synthesis of pyrazole derivatives with potential applications as cyclin-dependent kinase (CDK) inhibitors. researchgate.net In this context, bromo-substituted pyrazoles were arylated using the Suzuki-Miyaura coupling with an XPhos Pd G2 pre-catalyst. researchgate.net While this specific example uses a bromopyrazole, the principles are directly applicable to iodopyrazole analogues.

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. researchgate.net This method has proven to be particularly effective for the formation of C-C bonds with iodopyrazoles, especially in cases where other coupling methods may be less successful. beilstein-journals.orgbeilstein-journals.org

For the synthesis of tetrasubstituted pyrazoles, the Negishi coupling of 4-iodopyrazoles with organozinc halides using a palladium catalyst was identified as the method of choice. beilstein-journals.orgbeilstein-journals.org The reaction proceeded smoothly to give the desired coupling products in variable but often good yields (19–87%). beilstein-journals.org The choice of catalyst was found to be crucial, with Pd(dppf)Cl₂ in THF providing better selectivity and less dehalogenation compared to Pd(PPh₃)₄. beilstein-journals.org The Negishi coupling is recognized for its broad scope and tolerance of various functional groups. researchgate.net

Table 2: Comparison of Cross-Coupling Reactions for a 4-Iodopyrazole (B32481) Derivative

| Coupling Reaction | Organometallic Reagent | Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Negishi | Organozinc derivatives | Pd(dppf)Cl₂ | Good selectivity, variable yields (19–87%) | beilstein-journals.org |

Beyond the well-established palladium-catalyzed reactions, other transition metals can also mediate the transformation of iodopyrazoles. For instance, copper-catalyzed reactions, such as the Stephens-Castro reaction, which involves the coupling of copper acetylides with aryl iodides, have been used for the synthesis of alkynylaminopyrazoles. rsc.org This method was found to be particularly effective for the preparation of (N-acetylamino)alkynylpyrazoles. rsc.org

Furthermore, the development of novel catalytic systems continues to expand the synthetic utility of iodopyrazoles. These advancements aim to improve reaction efficiency, selectivity, and functional group tolerance, enabling the synthesis of increasingly complex and diverse pyrazole-containing molecules. rsc.org

Negishi Coupling Reactions

Synthetic Transformations of the Pyrazole Ring System

In addition to the functionalization at the iodine-bearing carbon, the pyrazole ring itself can be a site for further synthetic modifications. This allows for the introduction of additional substituents and the fine-tuning of the molecule's properties.

The pyrazole ring has distinct electronic properties that influence its reactivity towards electrophilic and nucleophilic reagents. The C4 position of the pyrazole ring is generally the most nucleophilic and is susceptible to electrophilic aromatic substitution. researchgate.net Conversely, the C5 proton is the most acidic, making this position prone to deprotonation and subsequent functionalization. researchgate.net

The inherent reactivity of the pyrazole ring can be exploited for direct C-H functionalization, which offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgresearchgate.net Transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct arylation, alkenylation, and alkynylation of pyrazoles. researchgate.net The regioselectivity of these reactions is often controlled by directing groups present on the pyrazole ring or by the inherent electronic properties of the pyrazole nucleus itself. researchgate.net For instance, the Lewis basic N2 nitrogen of the pyrazole ring can act as a directing group, guiding the functionalization to specific positions. researchgate.net

Ring Annulation Reactions to Form Fused Heterocycles (e.g., Pyrano[4,3-c]pyrazol-4(1H)-ones)

A significant application of iodopyrazoles is in the synthesis of fused heterocyclic compounds. One notable example is the formation of pyrano[4,3-c]pyrazol-4(1H)-ones. A straightforward and general method for the regioselective synthesis of these fused pyrazoles has been developed using a palladium-on-carbon (Pd/C)-copper catalytic system. beilstein-journals.org This reaction involves a tandem process of C-C and C-O bond formation between a 5-iodopyrazole-4-carboxylic acid and a terminal alkyne in a single pot. beilstein-journals.orgsemanticscholar.org

The process is initiated by the alkynylation of the 5-iodopyrazole-4-carboxylic acid. beilstein-journals.orgsemanticscholar.org This method represents the first construction of an α-pyrone ring on a pyrazole moiety, leading to 6-substituted pyrano[4,3-c]pyrazol-4(1H)-ones. beilstein-journals.orgsemanticscholar.org The starting material, a 5-iodopyrazole-4-carboxylic acid, can be prepared from commercially available materials through a two-step process involving a Sandmeyer-type reaction to introduce the iodine, followed by ester hydrolysis. semanticscholar.org

The reaction conditions for this coupling-cyclization process have been optimized. For instance, the reaction of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid with 1-hexyne (B1330390) using a 10% Pd/C-PPh₃-CuI catalyst system in ethanol (B145695) with triethylamine (B128534) as a base proceeds smoothly to yield the desired pyrano[4,3-c]pyrazol-4(1H)-one. researchgate.net

Table 1: Palladium-Catalyzed Synthesis of 6-Substituted Pyrano[4,3-c]pyrazol-4(1H)-ones beilstein-journals.orgsemanticscholar.orgresearchgate.net

| Entry | 5-Iodopyrazole Precursor | Alkyne | Product | Catalyst System |

| 1 | 5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid | 1-Hexyne | 1-Methyl-6-butyl-pyrano[4,3-c]pyrazol-4(1H)-one | Pd/C-Cu |

| 2 | 5-Iodo-1-phenyl-1H-pyrazole-4-carboxylic acid | Phenylacetylene | 1,6-Diphenyl-pyrano[4,3-c]pyrazol-4(1H)-one | Pd/C-Cu |

This synthetic strategy offers a regioselective route to α-pyrone fused pyrazoles, which would be challenging to prepare through other methods. beilstein-journals.orgsemanticscholar.org The development of this one-pot synthesis highlights the utility of iodopyrazoles in constructing complex, fused heterocyclic systems of potential pharmacological interest. beilstein-journals.orgsemanticscholar.org

Role of Iodopyrazoles as Versatile Synthetic Intermediates

Iodopyrazoles are highly valuable precursors for creating a wide array of functionalized organic molecules with both synthetic and biological significance. researchgate.net The carbon-iodine bond in iodopyrazoles provides a reactive site for various cross-coupling reactions, allowing for the introduction of diverse substituents onto the pyrazole ring. sci-hub.se

For instance, 4-iodopyrazoles can be transformed into O-[(pyrazol-4-yl)-prop-2-ynyl]-hydroxylamines through a Pd/Cu-catalyzed cross-coupling reaction with 2-propyn-1-ol, followed by further chemical modifications. researchgate.net These intermediates are useful in the synthesis of other heterocyclic systems. researchgate.net

The versatility of iodopyrazoles is further demonstrated in the synthesis of complex molecules. For example, the commercially available 4-iodo-3-methylpyrazole-5-carboxylic acid serves as a starting material for the synthesis of cyanopyrazole derivatives, which are key intermediates in the development of small molecule inhibitors. sci-hub.se The synthesis involves conversion to an acyl imidazole (B134444), ammonolysis, and subsequent dehydration. sci-hub.se This cyanopyrazole can then undergo Negishi or Suzuki-Miyaura cross-coupling reactions to append other molecular fragments. sci-hub.se

Furthermore, the direct alkoxylation of 4-iodo-1H-pyrazoles with alcohols can be achieved through a CuI-catalyzed coupling protocol. mdpi.comresearchgate.net This method has been successfully applied to the synthesis of the natural product withasomnine (B158684) and its analogs. mdpi.comresearchgate.net The development of polyiodopyrazoles has also opened up new avenues in pyrazole chemistry, providing precursors to previously inaccessible compounds. rsc.org

Table 2: Examples of Reactions Utilizing Iodopyrazoles as Intermediates

| Iodopyrazole | Reagent(s) | Product Type | Application |

| 4-Iodopyrazoles | 2-Propyn-1-ol, N-hydroxyphthalimide, Hydrazine (B178648) | O-[(Pyrazol-4-yl)-prop-2-ynyl]-hydroxylamines | Synthesis of isoxazoles researchgate.net |

| 4-Iodo-3-methylpyrazole-5-carboxylic acid | Acyl imidazole formation, ammonolysis, dehydration | Cyanopyrazole derivative | Synthesis of small molecule inhibitors sci-hub.se |

| 4-Iodo-1H-pyrazoles | Alcohols, CuI catalyst | 4-Alkoxypyrazoles | Synthesis of withasomnine and its homologs mdpi.comresearchgate.net |

| 3,4,5-Triiodopyrazole | Nitrating agents | 3,4-Dinitro-5-iodopyrazole | Access to novel pyrazole structures rsc.org |

The ability to selectively functionalize the pyrazole ring through the iodo-substituent makes iodopyrazoles indispensable tools in modern organic synthesis and medicinal chemistry. researchgate.netsci-hub.se

Oxidative Coupling Reactions Involving Iodopyrazoles

Iodopyrazoles can participate in oxidative coupling reactions, leading to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds. A notable example is the oxidative dehydrogenative coupling of pyrazol-5-amines, which can be controlled to produce either iodo-substituted azopyrroles or non-iodinated azopyrroles. nih.govacs.orgacs.org

In one pathway, the reaction of pyrazol-5-amines with iodine and an oxidant like tert-butyl hydroperoxide (TBHP) results in the simultaneous installation of a C-I bond and an N-N bond through iodination and oxidation. nih.govacs.org This process is believed to proceed through a radical mechanism, where a single-electron oxidation of the pyrazol-5-amine initiates the sequence. nih.govacs.org The resulting iodo-substituted azopyrroles can be further functionalized, for instance, through Sonogashira cross-coupling with terminal alkynes to generate novel azo compounds. nih.govacs.org

Control experiments have shown that the iodination step likely occurs before the N-N coupling. nih.gov The reaction of a pre-formed 4-iodopyrazole under the oxidative conditions yielded the desired azopyrrole, whereas attempting to iodinate a pre-formed azopyrrole was unsuccessful. nih.gov

Table 3: Oxidative Dehydrogenative Coupling of Pyrazol-5-amines nih.govacs.org

| Starting Pyrazole | Reagents | Key Transformation | Product |

| Pyrazol-5-amine | I₂, TBHP | Intermolecular iodination and oxidation | Iodo-substituted azopyrrole |

| Pyrazol-5-amine | CuI, 1,10-phenanthroline, TBHP | Oxidative dehydrogenative coupling | Azopyrrole |

This methodology showcases the dual role of iodine in these reactions, both as a directing group for functionalization and as a participant in the oxidative coupling process. The ability to selectively form iodo-substituted or non-iodinated products by tuning the catalytic system highlights the synthetic flexibility offered by these reactions. nih.govacs.org

Future Research Directions and Advanced Methodologies for 1 Butyl 5 Iodopyrazole Chemistry

Development of Novel and Sustainable Synthetic Protocols

The synthesis of pyrazole (B372694) derivatives has a long history, with foundational methods such as the Knorr synthesis, which involves the condensation of β-diketones with hydrazines, still in use. mdpi.com However, modern synthetic chemistry is increasingly focused on developing more efficient, regioselective, and environmentally benign protocols.

Future research in the synthesis of 1-butyl-5-iodopyrazole and its derivatives will likely concentrate on several key areas:

Green Chemistry Approaches: The use of water as a solvent and milder oxidants like hydrogen peroxide represents a significant step towards sustainable synthesis. researchgate.net For instance, a practical and green iodination of pyrazoles has been developed using only 0.5 equivalents of iodine and 0.6 equivalents of hydrogen peroxide in water, with water being the only byproduct. researchgate.net Another eco-friendly method utilizes nano-ZnO as a catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, achieving excellent yields and short reaction times. nih.gov

Catalyst Development: The exploration of novel catalysts is crucial for improving reaction efficiency and selectivity. wikipedia.org For example, copper triflate in combination with an ionic liquid has been used to catalyze the condensation of α,β-ethylenic ketones with hydrazines. mdpi.comnih.govnih.gov Similarly, silica-supported palladium phosphine (B1218219) complexes have proven effective for the carbonylation of unprotected iodopyrazoles. rsc.org

One-Pot Syntheses: Multi-component, one-pot reactions offer significant advantages in terms of efficiency and waste reduction. organic-chemistry.org An example is the three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles from aromatic aldehydes, tosylhydrazine, and terminal alkynes. organic-chemistry.org

Flow Chemistry: The application of continuous flow technologies can offer enhanced control over reaction parameters, leading to improved yields and safety, particularly for reactions involving hazardous reagents or intermediates.

| Reaction Type | Key Features | Catalyst/Reagents | Sustainability Aspect |

| Iodination | Green, practical | Iodine, Hydrogen Peroxide | Water as the only byproduct |

| Condensation | Efficient, high yield | nano-ZnO | Easy work-up, short reaction time |

| Condensation | Good yields | Copper triflate, bmim | Ionic liquid as a recyclable medium |

| Carbonylation | Tolerates unprotected substrates | Silica-supported Palladium | Heterogeneous catalyst, recyclable |

| Cycloaddition | One-pot, good yields | - | High atom economy |

Exploration of Advanced Spectroscopic and Analytical Techniques

A deep understanding of the structure, properties, and reactivity of this compound and its derivatives relies on sophisticated analytical and spectroscopic methods. While standard techniques like NMR and mass spectrometry are indispensable, future research will benefit from the application of more advanced and specialized techniques.

In-situ Spectroscopy: Techniques such as in-situ ATR-FT-IR spectroscopy can provide real-time monitoring of reactions, offering valuable mechanistic insights into catalytic cycles and the formation of transient intermediates. researchgate.net This is particularly useful for optimizing reaction conditions and understanding complex reaction networks.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for the accurate determination of molecular formulas. researchgate.net Emerging techniques in mass spectrometry, such as ambient ionization methods, could allow for rapid and direct analysis of reaction mixtures with minimal sample preparation. chromatographyonline.com

Crystallography: X-ray crystallography provides definitive structural information, which is essential for understanding the three-dimensional arrangement of atoms in complex molecules derived from this compound. researchgate.net

Hyphenated Techniques: The coupling of separation techniques like chromatography with spectroscopic methods (e.g., GC-MS, LC-NMR) will continue to be vital for the analysis of complex reaction mixtures and the purification of products. chromatographyonline.com

| Technique | Application in this compound Chemistry | Potential Insights |

| In-situ ATR-FT-IR | Real-time reaction monitoring | Mechanistic details, catalyst behavior, intermediate identification |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination | Unambiguous molecular formula confirmation |

| X-ray Crystallography | Solid-state structure elucidation | Precise bond lengths, bond angles, and stereochemistry |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile derivatives | Analysis of reaction byproducts and purity assessment |

| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Separation and structural analysis of non-volatile compounds | Characterization of complex reaction mixtures and final products |

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Reactivity Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by accelerating the discovery and development of new molecules and reactions. acs.orgnih.gov

Predictive Modeling: ML models can be trained on large datasets of chemical reactions to predict reaction outcomes, such as yield and regioselectivity. cmu.edu This can significantly reduce the number of experiments required to optimize a reaction, saving time and resources. For instance, ML has been used to predict the properties of energetic materials with acceptable accuracy, even with small datasets. researchgate.net

Molecular Design: AI algorithms can be employed to design novel molecules with desired properties. By learning the structure-property relationships from existing data, these algorithms can generate new molecular structures that are likely to exhibit specific biological activities or material properties. researchgate.net

Reaction Pathway Prediction: AI tools can assist in planning synthetic routes to complex target molecules by predicting plausible reaction pathways. acs.org This can help chemists to identify the most efficient and cost-effective synthetic strategies.

Investigation of Emerging Reaction Pathways and Catalytic Systems

The discovery of new reaction pathways and catalytic systems is a cornerstone of chemical innovation. For this compound, this could unlock new avenues for its functionalization and incorporation into more complex structures.

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. Research into catalytic systems that can selectively activate C-H bonds on the pyrazole ring or the butyl group would open up new possibilities for derivatization.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. organic-chemistry.org Exploring the application of photoredox catalysis to reactions involving this compound could lead to the development of novel and sustainable synthetic methods.

Electrophilic Cyclization: The electrophilic cyclization of acetylenic hydrazones initiated by molecular iodine is a known method for synthesizing 4-iodopyrazole (B32481) derivatives. metu.edu.tr Further investigation into this and similar cyclization reactions could provide new routes to functionalized pyrazoles. nih.gov

Cross-Coupling Reactions: The iodine atom at the 5-position of this compound makes it an ideal substrate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. mdpi.comnih.gov Future research will likely focus on developing more efficient and versatile catalytic systems for these transformations, including the use of copper-based catalysts. rsc.orgmdpi.com

Design and Synthesis of Complex Architectures Incorporating the this compound Moiety

The ultimate goal of developing new synthetic methodologies is to enable the construction of complex and functional molecules. The this compound moiety can serve as a key building block in the synthesis of a wide range of complex architectures.

Fused Heterocyclic Systems: The pyrazole ring can be annulated with other heterocyclic rings to create novel polycyclic systems with unique electronic and biological properties. For example, pyrano[4,3-c]pyrazol-4(1H)-ones have been synthesized via a palladium-catalyzed tandem C-C and C-O bond formation. mdpi.com Similarly, pyrazolo[4,3-d]pyrimidines have been prepared through a copper-mediated one-step synthesis. colab.ws

Biologically Active Molecules: Pyrazole derivatives are known to exhibit a wide range of pharmacological activities. mdpi.com The this compound scaffold can be used as a starting point for the synthesis of new drug candidates.

Functional Materials: The unique electronic properties of the pyrazole ring make it an attractive component for the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the properties of these materials by modifying the substituents on the pyrazole ring is a key advantage.

Coordination Chemistry: Pyrazole derivatives can act as ligands for metal ions, leading to the formation of coordination complexes and metal-organic frameworks (MOFs). nih.govresearchgate.net The N-butyl and iodo substituents on this compound can be further functionalized to create ligands with specific coordination properties.

Q & A

Q. What are the optimal synthetic routes for 1-Butyl-5-iodopyrazole, and how can reaction yields be improved?

- Methodological Answer : The synthesis of iodopyrazole derivatives often involves nucleophilic substitution or transition-metal-catalyzed iodination. For this compound, a two-step approach is common: (1) preparation of the pyrazole core via cyclocondensation, followed by (2) iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.

- Key Parameters : Monitor reaction temperature (50–70°C for iodination) and solvent polarity (e.g., dichloromethane vs. DMF) to minimize side products.

- Characterization : Use -NMR and -NMR to confirm regioselectivity, and HPLC to assess purity (>95% recommended for reproducibility) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- Spectroscopy : -NMR (to verify alkyl chain position) and IR (to confirm C-I stretching at ~500 cm).

- X-ray Crystallography : Resolve crystal structures to confirm bond lengths and angles (e.g., C-I bond ~2.09 Å) .

- DFT Calculations : Compare experimental NMR shifts with B3LYP/6-31G*-optimized models to validate electronic environments .

Q. What databases should researchers consult to locate existing studies on this compound?

- Methodological Answer : Prioritize authoritative sources:

- PubChem/CheMIDPlus : For physicochemical data and toxicity profiles .

- Scopus/Web of Science : Use Boolean operators (e.g., "this compound AND synthesis") to filter peer-reviewed articles .

- CCDC : Access crystallographic data (e.g., Cambridge Structural Database) to compare molecular geometries .

Advanced Research Questions

Q. How can researchers resolve contradictory data in catalytic studies involving this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under standardized conditions (solvent, catalyst loading, temperature).

- Meta-Analysis : Use tools like RevMan to statistically aggregate results from multiple studies, identifying outliers or systematic biases .

- Mechanistic Probes : Employ kinetic isotope effects (KIEs) or in-situ FTIR to distinguish between competing reaction pathways .

Q. What strategies are effective for designing bioactivity assays using this compound?

- Methodological Answer :

- Target Selection : Leverage molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like cytochrome P450 or kinases.

- Dose-Response Curves : Use Hill slope analysis to quantify potency (IC) and selectivity in cell-based assays .

- Control Experiments : Include halogen-free analogs (e.g., 1-Butyl-5-H-pyrazole) to isolate iodine’s role in bioactivity .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

- Methodological Answer :

- DFT/MD Simulations : Calculate Fukui indices to predict electrophilic sites or simulate solvent effects on reaction kinetics .

- QSAR Models : Corrogate iodine’s electronegativity with biological activity using descriptors like LogP and polar surface area .

- Transition-State Analysis : Identify rate-determining steps in catalytic cycles (e.g., Suzuki-Miyaura coupling) using Gaussian 09 .

Q. What ethical and analytical standards apply when publishing research on halogenated pyrazoles?

- Methodological Answer :

- Data Integrity : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to prevent misreporting .

- Ethical Compliance : Ensure compliance with institutional review boards (IRBs) for biological studies, including cytotoxicity disclosures .

- Open Access : Deposit raw spectral data in repositories like Zenodo to facilitate peer validation .

Data Presentation Guidelines

Q. How should researchers present crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- Tables : Include bond lengths/angles (e.g., C-I, N-N) and crystallographic parameters (space group, R-factors) .

- Figures : Overlay experimental and computed IR spectra to highlight vibrational mode consistency .

- Supplemental Files : Provide CIF files for crystal structures and raw HPLC chromatograms in supplementary materials .

Key Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.